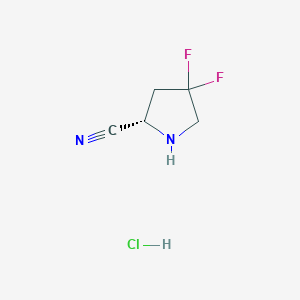![molecular formula C8H10ClF3N2 B2837120 2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride CAS No. 2580230-19-7](/img/structure/B2837120.png)
2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride (TFMPH) is an organic compound with a wide range of applications in scientific research . It is a white crystalline solid with a molar mass of 211.6 g/mol and a melting point of 151-153°C .
Synthesis Analysis
The synthesis of TFMPH is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMPH contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
TFMPH is widely used in organic synthesis, as a reagent for the preparation of heterocyclic compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of drugs and other pharmaceuticals.Physical and Chemical Properties Analysis
TFMPH is a white crystalline solid with a molar mass of 211.6 g/mol and a melting point of 151-153°C . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Wissenschaftliche Forschungsanwendungen
Behavior and Fate in Water Treatment
- PFC Characteristics and Water Treatment : PFCs, including compounds related to "2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine hydrochloride", have been globally detected in aquatic environments and are known for their persistence in human tissue, which has raised regulatory concerns. These compounds resist chemical, physical, and biological degradation due to the strength of the carbon-fluorine bond. Most drinking water treatment processes do not significantly remove PFCs, though activated carbon adsorption, ion exchange, and high-pressure membrane filtration show promise in controlling these contaminants (Rahman, Peldszus, & Anderson, 2014).
Chemical Reactivity and Properties
- Chemistry of Pyridine Derivatives : The reactivity and properties of pyridine derivatives, akin to "2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine hydrochloride", are significant in the synthesis of complex molecules. These derivatives are crucial for developing heterocyclic compounds and exhibit a wide range of biological and electrochemical activities. Their structural variability allows for the identification of potential areas of interest in both known and unknown analogues (Boča, Jameson, & Linert, 2011).
Environmental Effects of PFAS Alternatives
- Sources and Toxicity of PFAS Alternatives : Research into PFAS alternatives, similar to the focus compound, has shown that they are becoming dominant global pollutants. These alternatives exhibit systemic multiple organ toxicities and may have comparable or more severe potential toxicity than legacy PFASs. The study emphasizes the need for additional toxicological studies to confirm the long-term usability of these fluorinated alternatives (Wang et al., 2019).
Adsorption and Removal Technologies
- Adsorption Mechanisms for PFC Removal : The removal of PFCs from water has been extensively reviewed, with a focus on the efficiency of various adsorbents. Amine-functionalized sorbents, for example, have shown high adsorption capacity for PFCs, indicating that electrostatic interaction, hydrophobic interaction, and the formation of micelles/hemi-micelles are crucial for achieving high adsorption capacity. This insight can guide the development of effective adsorbents for environmental remediation efforts (Du et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The demand for TFMPH derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-5-6(1-3-12)2-4-13-7;/h2,4-5H,1,3,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVMBJRSGFIYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2837040.png)

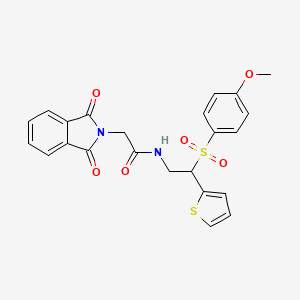
![N-(4-ethylphenyl)-2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2837047.png)

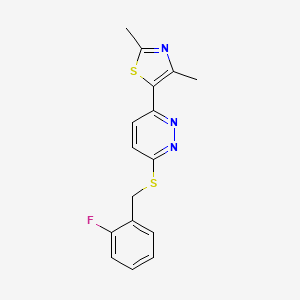
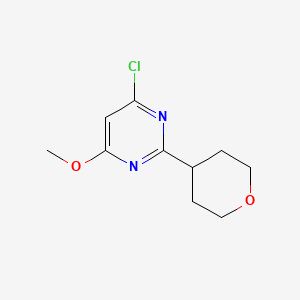
![1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2837054.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2837055.png)
![6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2837056.png)
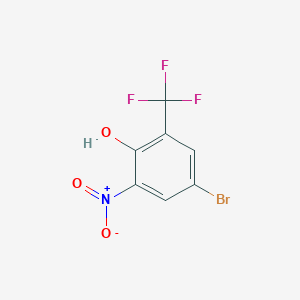
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide](/img/structure/B2837059.png)
